M+33 Mass Shift Provides a Baseline-Resolved Spectral Window, Eliminating Endogenous Interference
Heptadecanoic-D33 acid exhibits a mass shift of M+33 relative to unlabeled heptadecanoic acid (C17:0) . This perdeuteration ensures that its isotopic cluster is completely resolved from the natural isotopic envelope of the endogenous analyte, a critical advantage over partially deuterated standards like Heptadecanoic acid-d3 (M+3), whose signal can overlap with the M+2 and M+1 isotopologues of the unlabeled compound . This resolution is essential for accurate quantification in complex lipidomics workflows.
| Evidence Dimension | Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | M+33 (Exact Mass 303.46301) |
| Comparator Or Baseline | Heptadecanoic acid-d3: M+3 (MW ~273.5) |
| Quantified Difference | Δ M = 30 Da |
| Conditions | ESI or EI Mass Spectrometry |
Why This Matters
The larger mass shift ensures a completely distinct detection channel, preventing cross-talk and enabling robust, interference-free quantification even at low analyte concentrations.
